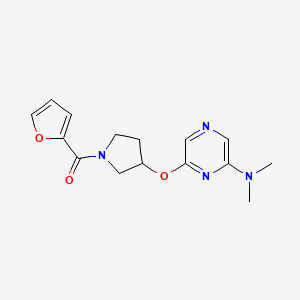

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-18(2)13-8-16-9-14(17-13)22-11-5-6-19(10-11)15(20)12-4-3-7-21-12/h3-4,7-9,11H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANMMLAXYHGWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and furan intermediates, followed by their coupling with the pyrrolidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.

Mechanism of Action

The mechanism of action of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues from Pyridine Derivatives (Catalog of Pyridine Compounds, 2017)

The Catalog of Pyridine Compounds lists derivatives such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone and (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime . Key differences include:

- Heterocyclic Core : The target compound uses pyrazine (two adjacent nitrogen atoms), while catalog analogs feature pyridine (one nitrogen). Pyrazine’s electron-deficient nature may enhance binding to biological targets compared to pyridine.

- Substituent Chemistry: The dimethylamino group on pyrazine in the target compound contrasts with methoxy or fluoronicotinaldehyde oxime groups in catalog compounds. Dimethylamino’s electron-donating properties could improve solubility but reduce metabolic stability.

- Protective Groups : Catalog compounds employ bulky tert-butyldimethylsilyl (TBS) groups, which are absent in the target compound. TBS groups improve synthetic handling but may hinder bioavailability.

Table 1: Structural Comparison with Pyridine Derivatives

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Target Compound | Pyrazine | Dimethylamino, pyrrolidinyloxy, furan ketone | ~349.38 | Not provided |

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | Pyridine | Methoxy, pyrrolidinyl, ethanone | ~262.34 | MFCD30590306 |

| (E)-6-(3-((TBSO)methyl)pyrrolidin-1-yl)-2-fluoro-oxime | Pyridine | TBS-protected hydroxymethyl, fluoro, oxime | ~453.62 | MFCD30590307 |

Patent Compounds with Piperidine/Pyrrolidine Linkers (EP 1 808 168 B1)

The European patent describes compounds like (6-Fluoro-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone, which share methanone linkages but differ in heterocyclic systems :

- Ring Size : The target compound uses a pyrrolidine (5-membered) ring, while patent analogs employ piperidine (6-membered). Smaller rings like pyrrolidine may confer conformational rigidity.

- Aromatic Systems : Patent compounds feature pyrazolo[3,4-d]pyrimidine cores with methanesulfonylphenyl groups, whereas the target compound’s pyrazine lacks fused rings. The sulfonyl group in patent compounds enhances solubility and target affinity.

- Electron Effects: The dimethylamino group in the target compound is electron-donating, contrasting with the electron-withdrawing fluorine in patent analogs. This difference impacts charge distribution and binding kinetics.

Table 2: Comparison with Patent Compounds

| Feature | Target Compound | Patent Compound (EP 1 808 168 B1) |

|---|---|---|

| Core Heterocycle | Pyrazine | Pyrazolo[3,4-d]pyrimidine |

| Linker Ring | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Key Substituent | Dimethylamino | Methanesulfonylphenyl |

| Aromatic Attachments | Furan-2-yl methanone | Fluoro-pyridinyl methanone |

| Potential Bioactivity | Unreported | Kinase inhibition (implied by patent scope) |

Biological Activity

The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 318.4 g/mol. The structure features a pyrrolidine ring, a furan moiety, and a dimethylaminopyrazine derivative, which collectively contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3 |

| Molecular Weight | 318.4 g/mol |

| Structural Features | Pyrrolidine, Furan, Dimethylaminopyrazine |

Synthesis

The synthesis of (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazine Ring : Synthesized through condensation reactions.

- Introduction of the Dimethylamino Group : Achieved via nucleophilic substitution.

- Synthesis of the Pyrrolidine Ring : Coupled with the pyrazine ring through ether linkage.

- Formation of the Furan Moiety : This involves cyclization reactions that integrate the furan structure into the final compound.

Antimicrobial Activity

Research indicates that compounds similar to (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone exhibit significant antimicrobial properties. For example, derivatives containing pyrazine and furan rings have been shown to possess potent activity against various bacterial strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

The mechanism by which (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone exerts its biological effects is believed to involve:

- Inhibition of Specific Enzymes : The compound may act as an inhibitor for certain kinases involved in cell signaling pathways.

- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.

- Modulation of Protein Activity : It may influence the activity of proteins involved in cellular metabolism and growth.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone:

- Antitubercular Activity : A study synthesized derivatives based on this compound and tested them against Mycobacterium tuberculosis, showing promising antitubercular activity with IC50 values comparable to standard treatments.

- Cytotoxicity Assessment : The most active derivatives were evaluated for cytotoxicity against human embryonic kidney cells (HEK293), revealing acceptable safety profiles while maintaining efficacy against targeted pathogens.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption characteristics, suggesting potential for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.